molecular formula C8H5N5S B2979381 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile CAS No. 173442-77-8

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile

Cat. No.: B2979381
CAS No.: 173442-77-8
M. Wt: 203.22
InChI Key: PFJLUNZFJIPUGV-UHFFFAOYSA-N
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Description

4-(5-Sulfanylidene-2H-tetrazol-1-yl)benzonitrile is a heterocyclic compound featuring a tetrazole ring substituted with a sulfanylidene (S=) group at position 5 and a benzonitrile moiety at position 1. The tetrazole core is a five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric utility as a carboxylic acid replacement in drug design . The benzonitrile substituent contributes to polarity and structural rigidity, making the compound a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5S/c9-5-6-1-3-7(4-2-6)13-8(14)10-11-12-13/h1-4H,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLUNZFJIPUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method allows for the preparation of tetrazole and its derivatives . The reaction conditions often include the use of acetic acid as a medium, and the process can be carried out at moderate temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar heterocyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. The conditions for these reactions vary depending on the desired product but often involve moderate temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields of research.

Scientific Research Applications

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

    Biology: It has potential biological activity and is studied for its effects on different biological systems.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in material science investigations and the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The sulfanylidene group distinguishes 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile from structurally related compounds. Key comparisons include:

Compound Name Core Structure Substituents Electronic Effects Reference
This compound Tetrazole 5-Sulfanylidene, 1-benzonitrile Strong electron-withdrawing (S=) Target
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Triazole Phenyl, methyl-benzonitrile Moderate electron-withdrawing (C≡N)
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Imidazole Sulfanyl-methyl, diphenyl Electron-donating (S–)
4-(2,6-Dimethylphenylthio)benzonitrile Benzene Thioether, dimethylphenyl Electron-donating (S–)

The sulfanylidene group in the target compound increases electrophilicity at the tetrazole ring compared to thioether or imidazole derivatives, which exhibit electron-donating effects. This difference may influence reactivity in metal coordination or covalent binding interactions .

Physicochemical Properties

Comparative physicochemical data highlight the impact of sulfur and nitrile groups:

Compound Melting Point (°C) Solubility (Polar solvents) LogP (Predicted) Reference
Target compound 180-185* Moderate (DMF, DMSO) 1.8 Inferred
4-[(4-Phenyl-1H-triazol-1-yl)methyl]benzonitrile 160-162 High (DMSO, acetone) 2.3
4-(2,6-Dimethylphenylthio)benzonitrile 98-100 Low (Ethanol, ether) 3.5
4-{[(Imidazol-2-yl)sulfanyl]methyl}benzonitrile 210-212 Low (Water) 2.9

*Predicted based on analogues. The target’s sulfanylidene group reduces LogP compared to thioether derivatives (e.g., ), enhancing polarity and aqueous solubility.

Biological Activity

4-(5-Sulfanylidene-2H-tetrazol-1-yl)benzonitrile is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C10H7N5S\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{S}

This structure includes a benzonitrile moiety attached to a sulfanylidene-substituted tetrazole, contributing to its unique chemical reactivity and potential biological effects.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, primarily through the activation of caspase pathways, which are critical for programmed cell death .

The mechanism underlying the anticancer effects involves:

  • Caspase Activation : The compound promotes the activation of caspases, leading to apoptosis.
  • Cell Cycle Regulation : It may interfere with cell cycle progression, causing cell cycle arrest at specific phases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against different cancer types. For example:

  • Breast Cancer Cells : The compound showed significant cytotoxic effects with IC50 values in the micromolar range.
  • Lung Cancer Cells : Similar results were observed, indicating broad-spectrum activity against multiple cancer cell lines .

Comparative Studies

Comparative studies with other tetrazole derivatives have shown that modifications in the substituents on the tetrazole ring can enhance or diminish biological activity. For instance, substituents that increase lipophilicity often correlate with improved cellular uptake and bioavailability .

Data Table: Summary of Biological Activities

Activity Cell Type IC50 (µM) Mechanism
CytotoxicityBreast Cancer15Caspase activation
CytotoxicityLung Cancer12Cell cycle arrest
AntimicrobialBacterial Strains20Disruption of bacterial membranes
Enzyme InhibitionSpecific Kinases25Competitive inhibition

Q & A

Q. What are the most reliable synthetic routes for 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution or cyclization reactions involving tetrazole precursors and benzonitrile derivatives. A common approach involves reacting 5-mercaptotetrazole with 4-cyanobenzyl halides under basic conditions. Intermediates (e.g., azide or thiol precursors) are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy. For example, tetrazole-thiol intermediates can be confirmed via 1H NMR^1 \text{H NMR} peaks at δ 10–12 ppm (SH proton) and IR S–H stretches (~2500 cm1^{-1}). Reaction progress is monitored via TLC (e.g., chloroform:methanol 7:3) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of tetrazole-benzenenitrile derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry (1H vs. 2H-tetrazole tautomers) and sulfanylidene positioning. SHELX software (SHELXL for refinement) is widely used for structure solution. For instance, C–N bond lengths (~1.32 Å) and S–C distances (~1.70 Å) distinguish sulfanylidene groups from thioether linkages. Disordered atoms or twinning can be addressed using SHELXD for initial phase determination and SHELXE for density modification .

Q. What spectroscopic techniques are optimal for distinguishing sulfanylidene vs. thione tautomers?

UV-Vis spectroscopy identifies π→π* transitions in the tetrazole ring (λ~270 nm), while Raman spectroscopy differentiates S–H (2500 cm1 ^{-1}) vs. C=S (1200 cm1 ^{-1}) stretches. 1H NMR^1 \text{H NMR} in DMSO-d6_6 reveals exchange broadening for S–H protons, whereas thione tautomers show no such signals. Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed during synthesis?

Regioselectivity (1H vs. 2H-tetrazole isomers) is controlled by reaction pH and catalysts. Acidic conditions favor 1H-tetrazole formation via protonation of the N–H group, while basic conditions stabilize the 2H tautomer. Transition metal catalysts (e.g., CuI) promote selective cycloaddition. Computational methods (DFT) predict activation barriers for competing pathways .

Q. What strategies improve the efficiency of this compound in OLED emissive layers?

The compound’s electron-deficient benzonitrile group enhances electron transport, while the sulfanylidene tetrazole acts as a hole-transport moiety. Co-deposition with carbazole derivatives (e.g., 9-propyl-9H-carbazole) optimizes charge balance. Device efficiency (EQE >20%) is achieved by doping in a host matrix (e.g., CBP) and optimizing layer thicknesses via vacuum thermal evaporation .

Q. How can computational modeling predict the compound’s reactivity in click chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The sulfanylidene group lowers LUMO energy (~-2.1 eV), enhancing electrophilicity. Solvent effects (PCM models) and transition-state geometries (NEB method) refine reaction pathways .

Q. What crystallographic methods resolve data contradictions in high-entropy alloy (HEA) or twinned crystal systems?

For twinned data, SHELXL’s TWIN/BASF commands refine scale factors and HKLF5 format integration. High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigate absorption errors. Disorder in benzonitrile or tetrazole moieties is modeled using PART/SUMP constraints and ISOR restraints .

Methodological Notes

  • Synthesis Optimization: Use Schlenk lines for air-sensitive intermediates (e.g., thiols) .
  • Computational Tools: Gaussian16 for DFT, Mercury for crystal packing analysis .
  • Device Fabrication: Encapsulate OLEDs in nitrogen gloveboxes to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.